(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one
Description
L-701677 is a synthetic organic compound classified as an azalide antibacterial agent. It was developed by Merck & Co., Inc. and is known for its improved acid stability compared to other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin .
Properties
Molecular Formula |
C38H72N2O12 |
|---|---|
Molecular Weight |
749.0 g/mol |
IUPAC Name |
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)20(2)19-40(13)21(3)17-36(8,45)33(52-35-29(41)26(39(11)12)16-22(4)48-35)23(5)30(24(6)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21+,22+,23-,24+,25-,26-,27+,28-,29+,30-,31+,32-,33+,35-,36+,37+,38+/m0/s1 |
InChI Key |
CVVWWIGGJJALDG-CFLXSVEWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](CN([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(CN(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Synonyms |
L 701,677 L 701677 L-701,677 L-701677 |
Origin of Product |
United States |
Preparation Methods
L-701677 is synthesized through a series of chemical reactions starting from erythromycin. The synthetic route involves the modification of the erythromycin structure to enhance its acid stability. The specific reaction conditions and industrial production methods are proprietary to Merck & Co., Inc., and detailed information is not publicly available .
Chemical Reactions Analysis
L-701677 undergoes various chemical reactions, including:
Oxidation: L-701677 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: L-701677 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
L-701677 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the stability and reactivity of azalide antibiotics.
Biology: L-701677 is used in biological studies to understand its antibacterial properties and mechanisms of action.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by acid-resistant bacteria.
Industry: L-701677 is used in the pharmaceutical industry for the development of new antibacterial agents with improved stability and efficacy
Mechanism of Action
L-701677 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival. This leads to the inhibition of bacterial replication and ultimately the death of the bacterial cells. The molecular targets and pathways involved include the bacterial ribosomal subunits and the protein synthesis machinery .
Comparison with Similar Compounds
L-701677 is compared with other similar compounds such as erythromycin, azithromycin, and clarithromycin. The key differences include:
Acid Stability: L-701677 has improved acid stability compared to erythromycin, azithromycin, and clarithromycin
Efficacy: In certain bacterial infection models, L-701677 has shown comparable or superior efficacy to azithromycin and clarithromycin
Similar compounds include:
Erythromycin: A macrolide antibiotic with lower acid stability.
Azithromycin: An azalide antibiotic with moderate acid stability.
Clarithromycin: A macrolide antibiotic with improved acid stability compared to erythromycin but lower than L-701677
L-701677’s unique properties make it a valuable compound for further research and development in the field of antibacterial agents.
If you have any more questions or need further details, feel free to ask!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
